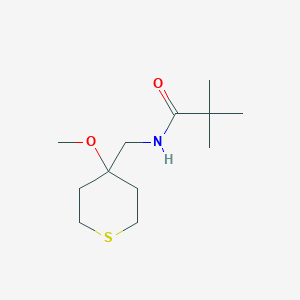

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)pivalamide, also known as MPTP, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of tetrahydrothiophene and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Cystic Fibrosis Therapy

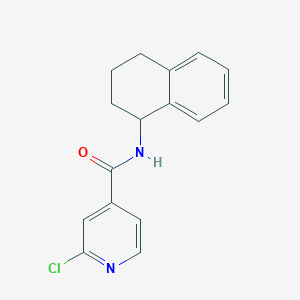

One of the applications includes the design and synthesis of bithiazole analogues, such as N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, aimed at correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. These compounds, through their structure-activity relationship studies, highlight the significance of bithiazole tethering in enhancing corrector activity for cystic fibrosis treatment (Yu et al., 2008).

Synthetic Chemistry

Further demonstrating the utility in synthetic chemistry, studies on the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide reveal intricate details on ring substitution reactions. Such reactions underscore the compound's role in facilitating the synthesis of complex organic molecules with high yields, offering pathways for the creation of novel compounds with potential therapeutic applications (Smith et al., 2012).

Conformational Analysis

The study of pivaloyl-L-prolyl-α-aminoisobutyryl-N-methylamide, a related compound, through theoretical, spectroscopic, and X-ray studies, provides insights into the conformational preferences of molecules. Such analyses are crucial for understanding the bioactive conformations of drug molecules, influencing the design of more effective therapeutic agents (Prasad et al., 1982).

Advancements in Drug Delivery

The development and application of Weinreb amide, N-Methoxy-N-methylamide, showcase its role as a versatile acylating agent and a robust equivalent for an aldehyde group in synthetic chemistry. Its utility spans heterocyclic chemistry, total synthesis, and industry-scale applications, marking a significant contribution to the development of new drug delivery systems and synthetic routes for complex organic molecules (Balasubramaniam & Aidhen, 2008).

properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2S/c1-11(2,3)10(14)13-9-12(15-4)5-7-16-8-6-12/h5-9H2,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVMBEGCHLKMLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1(CCSCC1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2447978.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2447988.png)

![Methyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)benzoate](/img/structure/B2447993.png)

![2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2447994.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2447998.png)